cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester
Overview
Description
Cis-(3-Amino-cyclopentylmethyl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Total Synthesis of Carbocyclic Polyoxin C : This compound was synthesized in an efficient and diastereodivergent fashion from cis-4-(N-tert-butylcarbamoyl)cyclopent-2-en-1-ol. Key features included a Pd(0)-catalyzed substitution reaction and a novel reduction method for an alpha-nitro ester to an amino acid ester (Zhang & Miller, 1998).
Chemical Synthesis Techniques
- Novel Synthesis of cis-2-Fluorocyclopropane-1-Carboxylic Acid : A method using tert-butyl acrylate and chloromethyl phenyl sulfoxide for preparing this acid was developed. This involved fluorination, reductive desulfonylation, and acid-catalyzed hydrolysis (Toyota et al., 1996).
Crystallographic Studies
- (9-Ethyl-9H-carbazol-3-yl)-Carbamic Acid tert-Butyl Ester : This compound, derived from 3-amino-9-ethylcarbazole, underwent crystallographic studies revealing its non-planar conformation except for the carbazole moiety (Kant, Singh & Agarwal, 2015).
Enantioselective Synthesis
- cis- or trans-Configurated 2-(tert-Butyl)-3-methylimidazolidin-4-ones : Prepared from amino acids like (S)-Alanine and (S)-Phenylalanine, showcasing the ability to generate chiral, nonracemic enolates (Naef & Seebach, 1985).
Development of Unnatural Amino Acids
- Synthesis of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid : This research developed a method to synthesize all four stereoisomers of this acid, significantly shortening known literature procedures (Bakonyi et al., 2013).
Analytical Chemistry
- cis,cis-2,4-Di-tert-butylmuconic Anhydride : This anhydride, prepared through the Baeyer-Villiger reaction, demonstrated stability against water and reactivity with various compounds, highlighting its potential in analytical applications (Speier & Tyeklár, 1979).
Protein-Protein Interaction Studies
- Tricyclic Diproline Analogues Mimicking PPII Helix : This research involved the stereoselective synthesis of novel tricyclic amino acid scaffolds with potential applications in interfering with protein-protein interactions (Soicke et al., 2014).
Chemoenzymatic Synthesis
- Carbocyclic Uracil Polyoxin C Synthesis : The synthesis incorporated chemoenzymatic methods to produce enantiopure aminocyclopentenols from cis-4-(N-tert-butylcarbamoyl)cyclopent-2-en-1-ol (Li et al., 2004).
Properties
IUPAC Name |
tert-butyl N-[[(1S,3R)-3-aminocyclopentyl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(12)6-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFXVPWOUHXSLO-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CC[C@H](C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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